molecular formula C17H19BrO3 B5030432 1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene

1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene

Cat. No.: B5030432
M. Wt: 351.2 g/mol
InChI Key: QBYNGRQGKIHUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C₁₇H₁₉BrO₃. It is a brominated aromatic ether, which means it contains a bromine atom attached to a benzene ring that is further substituted with an ethoxyphenoxypropoxy group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene can be synthesized through a multi-step process involving the following key steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is typically achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).

    Etherification: The bromobenzene is then subjected to etherification with 3-(4-ethoxyphenoxy)propyl alcohol. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia or sodium alkoxide (NaOR) in alcohol.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Cyclohexane derivatives.

Scientific Research Applications

1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for bioactive compounds.

    Chemical Biology: It is used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ethoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the aromatic ring is hydrogenated to form a cyclohexane derivative.

Comparison with Similar Compounds

1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene can be compared with similar compounds such as:

    1-bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene: Similar structure but with the bromine atom in a different position on the benzene ring.

    1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene: Similar structure but with a chlorine atom instead of bromine.

    1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene: Similar structure but with a methoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and applications.

Properties

IUPAC Name

1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-2-19-14-8-10-15(11-9-14)20-12-5-13-21-17-7-4-3-6-16(17)18/h3-4,6-11H,2,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYNGRQGKIHUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.